molecular formula C16H12N4O3S2 B14942774 6-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14942774
M. Wt: 372.4 g/mol
InChI Key: ADCJODGWKNNRKZ-UHFFFAOYSA-N
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Description

“6-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a complex organic compound that belongs to the class of triazolothiadiazoles These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: This step may involve methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Formation of the Triazolothiadiazole Core: This can be synthesized through the reaction of thiosemicarbazide with appropriate aldehydes or ketones, followed by cyclization.

    Coupling with the Thiophene Ring: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiophene ring.

    Reduction: Reduction reactions might target the triazolothiadiazole core or the benzodioxin ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with unique electronic properties.

Biology

    Antimicrobial Activity: Potential use as an antimicrobial agent due to its unique structure.

    Enzyme Inhibition: Possible applications in inhibiting specific enzymes.

Medicine

    Drug Development: The compound could be a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in treating various diseases due to its biological activity.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “6-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Triazolothiadiazoles: Compounds with similar core structures but different substituents.

    Benzodioxins: Compounds with similar benzodioxin rings but different attached groups.

    Thiophenes: Compounds with thiophene rings and various substituents.

Uniqueness

The uniqueness of “6-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C16H12N4O3S2

Molecular Weight

372.4 g/mol

IUPAC Name

6-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)-3-thiophen-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H12N4O3S2/c1-21-11-6-10(7-12-13(11)23-4-3-22-12)15-19-20-14(9-2-5-24-8-9)17-18-16(20)25-15/h2,5-8H,3-4H2,1H3

InChI Key

ADCJODGWKNNRKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCCO2)C3=NN4C(=NN=C4S3)C5=CSC=C5

Origin of Product

United States

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